molecular formula C16H16N2O4S B5215561 N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide

N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B5215561
M. Wt: 332.4 g/mol
InChI Key: VYJZDVWWXZTVSL-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide, commonly known as MSA-N, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MSA-N is a small molecule inhibitor that targets the enzyme Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase, which plays a crucial role in the generation of reactive oxygen species (ROS) in cells.

Mechanism of Action

MSA-N inhibits N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase activity by binding to the enzyme's active site and preventing the transfer of electrons to oxygen, which is necessary for ROS generation. This leads to a decrease in ROS production and subsequent reduction in oxidative stress. MSA-N has been shown to be selective for N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase and does not affect other enzymes involved in ROS production.
Biochemical and Physiological Effects:
MSA-N has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease inflammation and oxidative stress in animal models of inflammatory diseases. MSA-N has also been shown to protect against neuronal damage in animal models of Parkinson's disease and stroke. In addition, MSA-N has been shown to inhibit tumor growth in vitro and in vivo.

Advantages and Limitations for Lab Experiments

MSA-N has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized with high yield and purity. It is also selective for N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase and does not affect other enzymes involved in ROS production. However, MSA-N has some limitations. It is not water-soluble and requires the use of organic solvents for administration. In addition, MSA-N has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.

Future Directions

There are several future directions for the study of MSA-N. One area of research is the development of more water-soluble analogs of MSA-N that can be administered without the use of organic solvents. Another area of research is the study of MSA-N in human clinical trials to determine its safety and efficacy in treating inflammatory diseases, neurodegenerative diseases, and cancer. Finally, the development of combination therapies that include MSA-N and other drugs that target different aspects of ROS production could lead to more effective treatments for a variety of diseases.
Conclusion:
In conclusion, MSA-N is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It has been shown to have potent anti-inflammatory and neuroprotective effects and has potential use in cancer therapy. MSA-N is a promising compound for further study, and future research could lead to the development of new treatments for a variety of diseases.

Synthesis Methods

The synthesis of MSA-N involves the reaction of 3-acetylphenyl isocyanate with 2-aminobenzenesulfonamide in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with methylsulfonyl chloride to yield MSA-N. The synthesis of MSA-N is a relatively straightforward process and can be achieved with high yield and purity.

Scientific Research Applications

MSA-N has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have potent anti-inflammatory properties by inhibiting N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide oxidase activity, which leads to a decrease in the production of ROS and subsequent reduction of oxidative stress. MSA-N has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke. In addition, MSA-N has been studied for its potential use in cancer therapy, as it has been shown to inhibit tumor growth in vitro and in vivo.

properties

IUPAC Name

N-(3-acetylphenyl)-2-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-11(19)12-6-5-7-13(10-12)17-16(20)14-8-3-4-9-15(14)18-23(2,21)22/h3-10,18H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJZDVWWXZTVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-[(methylsulfonyl)amino]benzamide

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